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Compound of Interest

Compound Name: 2-(3,4-Difluorophenyl)oxirane

Cat. No.: B176440 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of chemical intermediates is paramount. This guide provides a comparative

analysis of spectroscopic techniques for the validation of 2-(3,4-Difluorophenyl)oxirane, a key

building block in the synthesis of various pharmaceutical compounds. To offer a clear

benchmark, its spectroscopic data is compared with the well-characterized, non-fluorinated

analog, 2-phenyloxirane (styrene oxide).

Introduction to 2-(3,4-Difluorophenyl)oxirane
2-(3,4-Difluorophenyl)oxirane is a heterocyclic organic compound featuring an oxirane

(epoxide) ring attached to a 3,4-difluorinated phenyl group. Its molecular formula is C₈H₆F₂O,

with a molecular weight of 156.13 g/mol . The fluorine substituents significantly influence the

electronic properties of the aromatic ring, which in turn affects the spectroscopic characteristics

of the molecule. Accurate structural elucidation is crucial for its application in medicinal

chemistry, particularly as an intermediate in the synthesis of therapeutic agents like Ticagrelor.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-(3,4-Difluorophenyl)oxirane
and 2-phenyloxirane, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Table 1: ¹H NMR Data (CDCl₃)

Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

2-(3,4-

Difluorophenyl)o

xirane

2.73 dd 5.4, 2.5 1H, Oxirane CH₂

3.14 dd 5.4, 4.0 1H, Oxirane CH₂

3.80-3.88 m 1H, Oxirane CH

6.99-7.11 m 2H, Aromatic CH

7.14 dt 10.0, 8.2 1H, Aromatic CH

2-phenyloxirane 2.81 dd 5.5, 2.7 1H, Oxirane CH₂

3.16 dd 5.5, 4.1 1H, Oxirane CH₂

3.87 dd 4.1, 2.7 1H, Oxirane CH

7.27-7.37 m 5H, Aromatic CH

Table 2: ¹³C NMR Data (CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

2-(3,4-Difluorophenyl)oxirane 51.3 Oxirane CH₂

51.4 (d, ⁴JC-F = 1.7 Hz) Oxirane CH

114.3 (d, ²JC-F = 18.2 Hz) Aromatic CH

117.4 (d, ²JC-F = 17.5 Hz) Aromatic CH

121.7 (dd, ³JC-F = 6.5 Hz, ⁴JC-

F = 3.8 Hz)
Aromatic CH

134.8 (dd, ³JC-F = 5.7 Hz, ⁴JC-

F = 3.5 Hz)
Aromatic C

150.2 (dd, ¹JC-F = 248 Hz,

²JC-F = 12.7 Hz)
Aromatic C-F

150.6 (dd, ¹JC-F = 248 Hz,

²JC-F = 12.9 Hz)
Aromatic C-F

2-phenyloxirane 51.1 Oxirane CH₂

52.3 Oxirane CH

125.5 Aromatic CH

128.3 Aromatic CH

128.6 Aromatic CH

137.9 Aromatic C

Table 3: IR Spectroscopy Data
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Compound Wavenumber (cm⁻¹) Assignment

2-(3,4-Difluorophenyl)oxirane ~3050 Aromatic C-H stretch

~2990 Oxirane C-H stretch

~1600, ~1500 Aromatic C=C stretch

~1280, ~870 C-O-C stretch (oxirane ring)

~1100 C-F stretch

2-phenyloxirane 3080-3010
Aromatic and Olefinic C-H

stretch

1267
C-O-C symmetric stretch

(oxirane ring)

950-810
C-O-C asymmetric stretch

(oxirane ring)

770-730, 690-710
C-H out-of-plane bend

(aromatic)

Table 4: Mass Spectrometry Data

Compound m/z Assignment

2-(3,4-Difluorophenyl)oxirane 156.0387 [M]⁺ (Calculated for C₈H₆F₂O)

2-phenyloxirane[1] 120.1 [M]⁺

91.1 [M - CHO]⁺

89.1 [M - CHO - H₂]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The
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solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a

400 MHz spectrometer.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an attenuated total reflectance (ATR) accessory. A small amount of the liquid

sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol

at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via

direct infusion.

Visualizing the Validation Workflow and a Potential
Metabolic Pathway
The following diagrams illustrate the logical workflow for the spectroscopic validation of 2-(3,4-
Difluorophenyl)oxirane and a hypothetical signaling pathway involving its potential

downstream metabolite.
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Experimental workflow for spectroscopic validation.
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Hypothetical signaling pathway involvement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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